p-Tolyl trifluoromethanesulfonate

描述

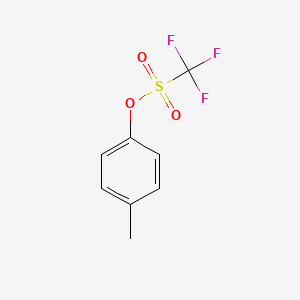

p-Tolyl trifluoromethanesulfonate: p-tolyl triflate , is an organic compound with the molecular formula C8H7F3O3S . It is a derivative of trifluoromethanesulfonic acid, where the acid moiety is esterified with p-tolyl (4-methylphenyl) group. This compound is widely used in organic synthesis due to its unique properties and reactivity.

Synthetic Routes and Reaction Conditions:

Direct Esterification: The compound can be synthesized by reacting p-tolyl alcohol with trifluoromethanesulfonic acid under acidic conditions.

Trifluoromethylation: Another method involves the trifluoromethylation of p-tolyl chloride using trifluoromethanesulfonic anhydride .

Industrial Production Methods: The industrial production of this compound typically involves large-scale esterification reactions under controlled conditions to ensure high purity and yield. The process may also include purification steps such as recrystallization or distillation to achieve the desired quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Reduction: Reduction reactions can convert the trifluoromethyl group to a less electronegative group.

Substitution: It is commonly used in nucleophilic substitution reactions, where the triflate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and alcohols are typically employed, often in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives of p-tolyl group.

Reduction: Reduced derivatives of the trifluoromethyl group.

Substitution: Various substituted p-tolyl derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

Electrophilic Reagent

p-Tolyl trifluoromethanesulfonate is primarily used as an electrophilic reagent in organic synthesis. It facilitates the formation of complex molecules, particularly in pharmaceutical development. Its ability to act as a leaving group makes it valuable for nucleophilic substitution reactions.

Case Study: Aryl Triflates in Synthesis

A study demonstrated the use of p-tolyl triflate in the asymmetric α-arylation of ketones and arylation of pyridine N-oxides. The reaction showed promising yields when catalyzed by palladium complexes, highlighting its effectiveness in creating diverse aryl compounds .

Fluorination Reactions

Introduction of Fluorine Atoms

The compound is instrumental in fluorination processes, where it allows for the introduction of fluorine atoms into organic molecules. This modification can enhance the biological activity and stability of pharmaceutical compounds.

Case Study: Electrochemical Fluorosulfonylation

In a recent study, this compound was utilized as a model substrate for organomediated electrochemical fluorosulfonylation. The process yielded a product with 75% efficiency, showcasing its potential in creating fluorinated compounds .

Agrochemical Intermediate Production

Role in Herbicides and Pesticides

In agrochemical production, this compound serves as a key intermediate for synthesizing more effective and environmentally friendly herbicides and pesticides. Its reactivity enables the development of new agrochemical formulations.

Material Science

Development of Novel Materials

This compound finds applications in material science, particularly in creating polymeric substances with improved thermal and chemical resistance. Its ability to modify polymer properties makes it valuable for developing advanced materials.

Analytical Chemistry

Detection and Quantification Methods

this compound is employed in analytical methods for detecting and quantifying various compounds. It provides reliable data for researchers, aiding in the analysis of complex mixtures.

Data Table: Summary of Applications

作用机制

The mechanism by which p-tolyl trifluoromethanesulfonate exerts its effects involves its role as a leaving group in nucleophilic substitution reactions. The triflate group is a very good leaving group due to its stability, which facilitates the substitution process. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

相似化合物的比较

Trifluoromethanesulfonic Acid (TfOH): The parent acid of p-tolyl trifluoromethanesulfonate.

p-Tolyl Chloride: A related compound where the trifluoromethyl group is replaced by a chlorine atom.

Trifluoromethanesulfonic Anhydride (Tf2O): Another trifluoromethylating agent.

Uniqueness: this compound is unique due to its triflate group, which makes it a superior leaving group compared to other similar compounds. This property enhances its reactivity and versatility in organic synthesis.

生物活性

p-Tolyl trifluoromethanesulfonate (also known as p-tolyl triflate) is an organosulfonate compound with the molecular formula C₈H₇F₃O₃S. Its unique chemical properties make it a valuable reagent in organic synthesis, particularly in glycosylation reactions and the formation of aryl radicals. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

- Molecular Weight : 240.20 g/mol

- Appearance : Colorless to red to green clear liquid

- Boiling Point : 115 °C at 50 mmHg

- Density : 1.35 g/cm³

- Refractive Index : 1.44

Mechanisms of Biological Activity

This compound primarily acts as an electrophilic reagent, facilitating various chemical transformations that can lead to biologically active compounds. Its reactivity is largely attributed to the triflate group, which is a good leaving group, allowing for nucleophilic substitutions and other reactions.

-

Glycosylation Reactions :

- p-Tolyl triflate has been shown to promote O-glycosylations effectively. In a study involving p-tolyl thioribosides, it was found that the compound enabled rapid glycosylation of primary and secondary alcohols, achieving yields greater than 85% within minutes under optimized conditions .

- The mechanism involves the generation of ribosyl carbenium ions, which are stabilized by triflate ions, facilitating the glycosylation process .

-

Electrochemical Reactions :

- Recent research has demonstrated that this compound can be utilized in electrochemical fluorosulfonylation reactions, yielding aryl radicals that are crucial for various synthetic applications . The efficiency of these reactions was reported with a Faraday efficiency of 74% under optimal conditions .

Table 1: Summary of this compound Applications

| Application Type | Description | Yield/Effectiveness |

|---|---|---|

| O-Glycosylation | Promotes glycosylation of alcohols using thioribosides | >85% yield |

| Electrochemical Reactions | Facilitates generation of aryl radicals in fluorosulfonylation reactions | 75% yield (Faraday efficiency 74%) |

| Synthesis of Aryl Compounds | Reactivity with Grignard reagents to form arylbenzophosphole oxides | Up to 98% yield |

Case Study: O-Glycosylation Efficiency

In a detailed investigation into the efficiency of this compound in O-glycosylations, researchers found that reactions involving various functional groups proceeded smoothly, yielding desired products rapidly with reliable selectivity. This study highlighted the compound's versatility in synthesizing ribosamino-uridine libraries, which are integral to developing new antibiotics .

Safety and Handling

While this compound is a useful reagent, it must be handled with care due to its potential hazards. It is classified as a warning substance and should be stored in a cool, dark place away from incompatible materials.

常见问题

Q. What are the key physical properties and handling protocols for p-Tolyl trifluoromethanesulfonate in laboratory settings?

Basic

this compound (CAS 29540-83-8) has a boiling point of 115°C at 50 mmHg, a density of 1.342 g/mL at 25°C, and a refractive index (n20/D) of 1.441 . It is classified as a Corrosive Liquid (UN 3265) under transportation regulations, requiring storage in tightly sealed containers away from heat and incompatible substances like bases or oxidizing agents . Handling requires PPE (gloves, goggles, lab coat) and adherence to GHS hazard codes H314 (severe skin/eye damage) and H226 (flammability) . Waste must be segregated and processed by certified waste management services to avoid environmental contamination .

Q. How is this compound synthesized, and what are the critical purity considerations?

Basic

The compound is typically synthesized via esterification of p-cresol with trifluoromethanesulfonic anhydride under anhydrous conditions. Key steps include:

- Dropwise addition of triflic anhydride to a cooled solution of p-cresol in dichloromethane.

- Stirring under nitrogen for 12–24 hours at 0–5°C.

- Purification by vacuum distillation or column chromatography to achieve >98% purity .

Purity is validated using 1H/13C NMR to confirm absence of unreacted phenol or residual solvents, and HPLC-MS to detect trace byproducts .

Q. What methodological strategies optimize nickel-catalyzed reductive coupling reactions using this compound?

Advanced

In Ni-catalyzed couplings with allylic alcohols (e.g., Scheme 1 in ), optimization involves:

- Catalyst selection : Ni(0) or Ni(II) precursors with bidentate ligands (e.g., 1,2-bis(diphenylphosphino)ethane) enhance turnover.

- Solvent effects : Polar aprotic solvents (DMF, THF) improve substrate solubility and stabilize intermediates.

- Reductant choice : Zinc powder or Mn⁰ provides efficient electron transfer without side reactions.

- Temperature control : Reactions proceed at 60–80°C; higher temperatures risk decomposition of the triflate .

Kinetic monitoring via in-situ IR or GC-MS helps identify optimal reaction windows and detect intermediate species .

Q. How can researchers analyze and mitigate side reactions during nucleophilic substitutions with this compound?

Advanced

Common side reactions include hydrolysis of the triflate group or competing elimination pathways . Mitigation strategies:

- Anhydrous conditions : Use molecular sieves (4Å) or rigorously dried solvents to suppress hydrolysis .

- Acid scavengers : Additives like 2,6-lutidine neutralize trace protons that promote elimination.

- Byproduct tracking : Employ 19F NMR to monitor triflate decomposition or LC-QTOF-MS for high-resolution identification of side products .

For example, in arylations, competing proto-defluorination can be minimized by lowering reaction temperatures to <50°C .

Q. What distinguishes the reactivity of this compound from other aryl triflates in cross-coupling reactions?

Advanced

The electron-donating methyl group on the aryl ring increases the leaving group ability of the triflate compared to electron-deficient analogues (e.g., p-nitrophenyl triflate). This enhances its utility in SNAr reactions and transition-metal-catalyzed couplings . For instance, in Pd-catalyzed Suzuki-Miyaura reactions, this compound exhibits faster oxidative addition rates than phenyl triflate due to reduced steric hindrance . Comparative studies using Hammett σ⁺ values or DFT calculations quantify these electronic effects .

Q. What role does this compound play in gold-catalyzed carbenoid transfer reactions?

Advanced

In Au(I/III) catalysis, the triflate group acts as a non-coordinating counterion , stabilizing cationic intermediates while enabling ligand exchange. For example, (IPr)AuCH(OTf)COR complexes derived from this compound facilitate carbenoid insertions into C–H bonds . Key considerations:

- Ligand geometry : Bulky NHC ligands (e.g., IPr) prevent undesired dimerization.

- Solvent polarity : Dichloromethane or toluene optimizes ion-pair dissociation without destabilizing the catalyst .

Mechanistic studies using deuterium labeling or kinetic isotope effects (KIEs) elucidate the role of the triflate in these pathways .

Q. How do solvent systems influence the stability and reactivity of this compound in ionic liquid media?

Advanced

In ionic liquids like N-Morpholinium trifluoromethanesulfonate, the compound exhibits enhanced thermal stability (up to 200°C) and reduced volatility , making it suitable for high-temperature reactions. The ionic liquid’s low coordinating ability preserves the triflate’s electrophilicity, enabling efficient Friedel-Crafts alkylations . Methodology:

- Solvent screening : Compare reaction rates in [Bmpyr][OTf] vs. conventional solvents (e.g., DCM).

- Viscosity effects : High viscosity in ionic liquids may require increased stirring rates to maintain mass transfer .

Dielectric constant measurements and conductivity assays correlate solvent properties with reaction efficiency .

属性

IUPAC Name |

(4-methylphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c1-6-2-4-7(5-3-6)14-15(12,13)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSBXVHIYGQWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341352 | |

| Record name | p-Tolyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29540-83-8 | |

| Record name | p-Tolyl triflate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylphenyl trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。